Cas no 1807110-63-9 (Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate)
Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate
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- Inchi: 1S/C11H7BrF3NO2S/c1-18-10(17)9-6(5-16)2-3-8(7(9)4-12)19-11(13,14)15/h2-3H,4H2,1H3
- InChI Key: LLSYKVHAKRTODV-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=C(C#N)C=1C(=O)OC)SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 382
- XLogP3: 3.8
- Topological Polar Surface Area: 75.4
Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009894-1g |
Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate |
1807110-63-9 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate
Recent Advances in the Application of Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate (CAS: 1807110-63-9) in Chemical Biology and Pharmaceutical Research
Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate (CAS: 1807110-63-9) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique trifluoromethylthio and cyano functional groups, serves as a critical building block for the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its utility in the development of novel therapeutic agents, with a focus on its reactivity and selectivity in various chemical transformations.
One of the most notable advancements in the use of Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate is its role in the synthesis of small-molecule inhibitors for protein kinases. Researchers have demonstrated that the bromomethyl group in this compound can be efficiently substituted with nucleophiles, enabling the construction of diverse pharmacophores. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its application in the development of selective inhibitors for the epidermal growth factor receptor (EGFR), a key target in oncology. The study reported that derivatives of this compound exhibited potent inhibitory activity against mutant forms of EGFR, with IC50 values in the nanomolar range.
In addition to its role in kinase inhibition, Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate has been investigated as a precursor for the synthesis of fluorinated analogs of biologically active compounds. The trifluoromethylthio group, in particular, has been shown to enhance the metabolic stability and membrane permeability of drug candidates. A recent publication in Bioorganic & Medicinal Chemistry Letters described the use of this compound in the preparation of fluorinated analogs of known antiviral agents, which exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Another area of interest is the application of Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate in the field of chemical biology, where it has been employed as a tool for protein labeling and modification. The reactive bromomethyl group allows for site-specific conjugation with thiol-containing biomolecules, enabling the study of protein-protein interactions and enzyme mechanisms. A 2022 study in Chemical Communications showcased its use in the development of fluorescent probes for real-time imaging of enzymatic activity in live cells, providing valuable insights into cellular processes.
Despite its promising applications, challenges remain in the scalable synthesis and purification of Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. For example, a 2023 patent application disclosed a novel catalytic system for the efficient preparation of this compound, achieving a yield of over 85% with high purity. These advancements are expected to facilitate its broader adoption in pharmaceutical research and development.
In conclusion, Methyl 2-bromomethyl-6-cyano-3-(trifluoromethylthio)benzoate (CAS: 1807110-63-9) represents a valuable tool in the arsenal of medicinal chemists and chemical biologists. Its unique structural features and reactivity profile enable the design and synthesis of novel bioactive molecules with potential therapeutic applications. Ongoing research continues to uncover new opportunities for its use, underscoring its importance in the advancement of chemical biology and pharmaceutical sciences.
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